molecular formula C7H8F3N3O4S2 B123070 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide CAS No. 654-62-6

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Cat. No. B123070
CAS RN: 654-62-6
M. Wt: 319.3 g/mol
InChI Key: KRVABEGPNKGLOT-UHFFFAOYSA-N
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Description

“4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” is a carbonic anhydrase inhibitor . It is used as a potential anti-tumor and antiglaucoma drug . It is also a metabolite of the diuretic hydroflumethiazide .


Synthesis Analysis

The synthesis of “4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” involves several steps . The process starts with the reaction of trichloromethylbenzene with antimony trifluoride. This results in the formation of trifluoromethylbenzene. The trifluoromethylbenzene is then nitrated with mixed acid to produce the intermediate nitrotrifluoromethylbenzene. This intermediate is then reduced, chlorosulfonated, and aminated to produce the final product .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” has been analyzed in several studies . The crystal structure of the compound in complex with human carbonic anhydrase II has been determined .


Chemical Reactions Analysis

“4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” has been studied for its interaction with cyclic AMP phosphodiesterase and carbonic anhydrase . The inhibitory effect of hydroflumethiazide (HFT) and its metabolite, 2,4-disulfamyl-5-trifluoromethylaniline (DTA) on cyclic AMP phosphodiesterase and the binding of HFT and DTA to carbonic anhydrase was studied in vitro .


Physical And Chemical Properties Analysis

The compound is crystalline in nature . It has a melting point of 242°C . The empirical formula is C7H8F3N3O4S2 and the molecular weight is 319.28 .

Scientific Research Applications

Electroorganic Synthesis A study by Nassif et al. (2018) demonstrates the use of 4-amino-6-chlorobenzene-1,3-disulfonamide in electroorganic synthesis. This compound was used to investigate the electrochemical behavior of hydroquinone, leading to the electrochemical synthesis of new disulfonamide substituted p-benzoquinone. This synthesis was conducted under green conditions, highlighting its potential in eco-friendly chemical processes (Nassif et al., 2018).

Nanofiltration Membrane Development Liu et al. (2012) explored the use of sulfonated aromatic diamine monomers, including 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide, in the creation of thin-film composite nanofiltration membranes. These membranes demonstrated increased water flux and effective dye rejection, making them useful in water treatment technologies (Liu et al., 2012).

Proton Exchange Membrane Fuel Cell Technology Yao et al. (2015) synthesized a series of pendant-group cross-linkable sulfonated co-polyimides using 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide. These membranes showed promising applications in proton exchange membrane fuel cells, exhibiting improved chemical resistance, oxidative stability, and mechanical properties (Yao et al., 2015).

Inhibition of Carbonic Anhydrase Enzyme Research by Supuran et al. (2009) and (2005) highlights the role of 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide in inhibiting carbonic anhydrase isozymes, which are relevant in various physiological and pathological processes. These studies demonstrate the compound's potential in developing therapies for conditions like cancer (Supuran et al., 2009), (Supuran et al., 2005).

Photocatalytic Degradation Armaković et al. (2018) investigated the photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide, a hydrolysis product of hydrochlorothiazide. This study provides insights into the environmental impact and degradation processes of pharmaceutical contaminants (Armaković et al., 2018).

Chemical Reactivity and Molecular Docking Elangovan et al. (2022) conducted a computational investigation on a related compound, (E)-4-((4-chlorobenzylidene) amino) benzene sulfonamide, to understand its structural and reactive sites, pharmacokinetic properties, and potential biological activity. This study adds to the understanding of sulfonamide derivatives in medicinal chemistry (Elangovan et al., 2022).

Safety And Hazards

The compound is labeled with the hazard symbol Xi, indicating that it is an irritant . The risk statements associated with the compound are 36/37/38, indicating that it may cause irritation to the eyes, respiratory system, and skin . The safety statements are 26 and 36, indicating that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and that suitable protective clothing should be worn .

properties

IUPAC Name

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVABEGPNKGLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215710
Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

CAS RN

654-62-6
Record name 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide
Source CAS Common Chemistry
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Record name 654-62-6
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Record name 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide
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Record name 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
32
Citations
L Puccetti, G Fasolis, D Vullo, ZH Chohan… - Bioorganic & medicinal …, 2005 - Elsevier
A series of Schiff’s bases was prepared by reaction of 3-formyl-chromone or 6-methyl-3-formyl-chromone with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-…
Number of citations: 179 www.sciencedirect.com
J Wagner, BS Avvaru, AH Robbins… - Bioorganic & medicinal …, 2010 - Elsevier
We investigated a series of coumarinyl-substituted aromatic sulfonamides as inhibitors of four carbonic anhydrase (CA, EC 4.2.1.1) isoforms with medical applications, the cytosolic hCA …
Number of citations: 77 www.sciencedirect.com
ZH Chohan, A Rauf, MM Naseer… - Journal of Enzyme …, 2006 - Taylor & Francis
A series of antibacterial and antifungal sulfonamide (sulfanilamide, sulfaguanidine, sulfamethaxozole, 4-aminoethylbenzenesulfonamide and 4-amino-6-trifluoromethyl-benzene-1,3-…
Number of citations: 46 www.tandfonline.com
LJ Urbański, A Angeli, VV Mykuliak, L Azizi… - Journal of Molecular …, 2022 - Springer
Trichomonas vaginalis is a unicellular parasite and responsible for one of the most common sexually transmittable infections worldwide, trichomoniasis. Carbonic anhydrases (CAs) are …
Number of citations: 6 link.springer.com
JY Winum, A Scozzafava, JL Montero… - Anti-Cancer Agents in …, 2009 - ingentaconnect.com
Of the thirteen active carbonic anhydrase (CA) isozymes, the transmembrane isoform CA IX has been shown to be linked with carcinogenesis. CA IX presents an ectopic expression in a …
Number of citations: 55 www.ingentaconnect.com
JY Winum, M Rami, A Scozzafava… - Medicinal research …, 2008 - Wiley Online Library
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of enzymes widespread in all life kingdoms. In mammals, isozyme CA IX is highly overexpressed in many cancer types being …
Number of citations: 271 onlinelibrary.wiley.com
VF Sardela, MEP Martucci… - Journal of Mass …, 2018 - Wiley Online Library
The number of substances nominally listed in the prohibited list of the World Anti‐Doping Agency increases each year. Moreover, many of these substances do not have a single …
A Scozzafava, A Mastrolorenzo… - Expert Opinion on …, 2006 - Taylor & Francis
Among the 16 different α-carbonic anhydrase (CA, EC 4.2.1.1) isoforms isolated in mammals, 13 possess catalytic activity for the reversible hydration of carbon dioxide to bicarbonate. …
Number of citations: 214 www.tandfonline.com
L Urbański - 2022 - trepo.tuni.fi
Antibiotic resistant pathogens have become one of the greatest threats to global health. Alternative approaches can be developed through the identification of novel biomolecular drug …
Number of citations: 2 trepo.tuni.fi
B Wuest, I Gavrilović, D Cowan, X Torre… - Journal of …, 2023 - Wiley Online Library
Supercritical fluid chromatography is proving to be a good separation and sample preparation tool for various analytical applications and, as such, has gained the attention of the anti‐…

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